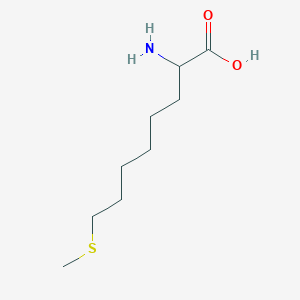

Tetrahomomethionine

Description

Tetrahomomethionine (TetraHM) is a sulfur-containing non-proteinogenic amino acid derived from methionine through sequential chain elongation via the addition of methylene (-CH₂-) groups. It is a key intermediate in the biosynthesis of aliphatic glucosinolates (GSLs), a class of plant secondary metabolites involved in defense against pathogens and herbivores . TetraHM is enzymatically converted into 7-methylthioheptanaldoxime by cytochrome P450 CYP79F1, a critical step in the GSL pathway .

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

2-amino-8-methylsulfanyloctanoic acid |

InChI |

InChI=1S/C9H19NO2S/c1-13-7-5-3-2-4-6-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |

InChI Key |

NBXNZQFZGOQQPE-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCCCCC(C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Structural Comparison of Chain-Elongated Methionine Derivatives

| Compound | Carbon Chain Length | Molecular Formula* | Key Functional Groups |

|---|---|---|---|

| Homomethionine | 5 | C₆H₁₃NO₂S | Thioether (-S-), amine (-NH₂) |

| Dihomomethionine | 6 | C₇H₁₅NO₂S | |

| Trihomomethionine | 7 | C₈H₁₇NO₂S | |

| Tetrahomomethionine | 8 | C₉H₁₉NO₂S | |

| Pentahomomethionine | 9 | C₁₀H₂₁NO₂S | |

| Hexahomomethionine | 10 | C₁₁H₂₃NO₂S |

*Molecular formulas estimated based on methionine (C₅H₁₁NO₂S) with incremental CH₂ additions .

Functional Roles in Plant Metabolism

All compounds serve as precursors for aliphatic GSLs, but their specific biosynthetic pathways diverge:

- HM and DHM : Primarily feed into short-chain GSLs (e.g., 3-methylsulfinylpropyl GSL) .

- TriHM and TetraHM : Produce mid-chain GSLs (e.g., 7-methylthioheptyl GSL), which are abundant in Arabidopsis thaliana .

- PentaHM and HexaHM : Contribute to long-chain GSLs, which are less common and vary by plant species .

Enzyme specificity further differentiates these compounds.

Analytical Differentiation

Liquid chromatography-mass spectrometry (LC-MS) distinguishes these compounds by retention time and mass-to-charge (m/z) ratios. For example:

- TetraHM : m/z ~206 [M+H]⁺, elutes later than TriHM due to increased hydrophobicity .

- HexaHM : m/z ~234 [M+H]⁺, with the longest retention time .

Evolutionary and Ecological Significance

The diversification of chain-elongated methionine derivatives reflects plant adaptation to environmental stressors. Arabidopsis mutants lacking MAM1 (methionine elongation gene) show reduced TetraHM and mid-chain GSLs, compromising herbivore resistance . In contrast, HM and DHM are conserved across Brassicaceae, suggesting ancestral roles in basal defense .

Key Research Findings

Enzymatic Conversion: Early studies attributed the oxidation of chain-elongated methionines to flavin-containing monooxygenases . However, CYP79F1 (a cytochrome P450) was later identified as the primary catalyst for DHM, TriHM, and TetraHM .

Gene Co-Expression : In Arabidopsis, CYP79F1 co-expresses with MAM1 and MAM3, linking methionine elongation to GSL biosynthesis .

Biomedical Detection : TetraHM was identified as a differentially expressed metabolite in SLE serum, though its role in human pathophysiology remains unclear .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.